Ethyl difluoro(4-phenylimidazole-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl difluoro(4-phenylimidazole-5-yl)acetate is a synthetic organic compound characterized by the presence of an imidazole ring substituted with a phenyl group and a difluoroacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl difluoro(4-phenylimidazole-5-yl)acetate typically involves the construction of the imidazole ring followed by the introduction of the difluoroacetate group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-phenylimidazole with ethyl difluoroacetate in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl difluoro(4-phenylimidazole-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl difluoro(4-phenylimidazole-5-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of ethyl difluoro(4-phenylimidazole-5-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The difluoroacetate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl difluoro(4-methylimidazole-5-yl)acetate
- Ethyl difluoro(4-ethylimidazole-5-yl)acetate
- Ethyl difluoro(4-phenylimidazole-5-yl)propionate
Uniqueness
Ethyl difluoro(4-phenylimidazole-5-yl)acetate is unique due to the presence of both a phenyl group and a difluoroacetate moiety, which confer distinct chemical and biological properties. The phenyl group enhances aromaticity and potential π-π interactions, while the difluoroacetate group provides unique electronic characteristics .
Eigenschaften
Molekularformel |
C13H12F2N2O2 |
---|---|
Molekulargewicht |
266.24 g/mol |
IUPAC-Name |
ethyl 2,2-difluoro-2-(4-phenyl-1H-imidazol-5-yl)acetate |
InChI |
InChI=1S/C13H12F2N2O2/c1-2-19-12(18)13(14,15)11-10(16-8-17-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
HGJSIWBQRLYGLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(N=CN1)C2=CC=CC=C2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.